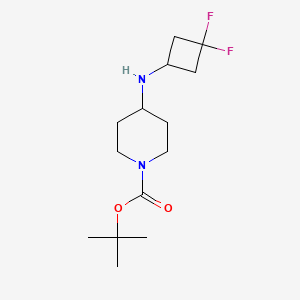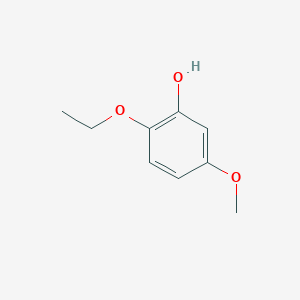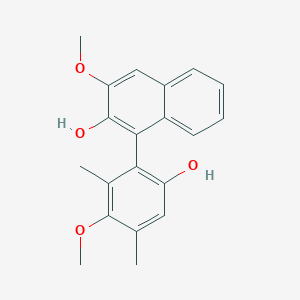
1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-OL is a complex organic compound with the molecular formula C19H18O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-OL typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethylphenol and 2-naphthol.
Methoxylation: The phenolic hydroxyl groups are methoxylated using methyl iodide in the presence of a base like potassium carbonate.
Coupling Reaction: The methoxylated intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired naphthalen-2-OL structure.
Hydroxylation: The final step involves the selective hydroxylation of the naphthalen-2-OL ring using reagents like osmium tetroxide or hydrogen peroxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and diols.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-OL involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways such as the MAPK and PI3K/Akt pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)naphthalene-2,3-diol
- 1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-ol
Uniqueness
1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-OL is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H20O4 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-ol |
InChI |
InChI=1S/C20H20O4/c1-11-9-15(21)17(12(2)20(11)24-4)18-14-8-6-5-7-13(14)10-16(23-3)19(18)22/h5-10,21-22H,1-4H3 |
InChI Key |
LREXVLOZWMABPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C2=C(C(=CC3=CC=CC=C32)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


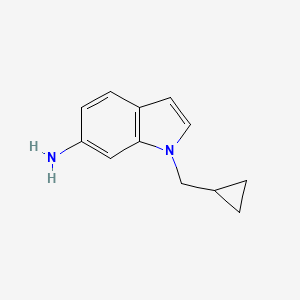
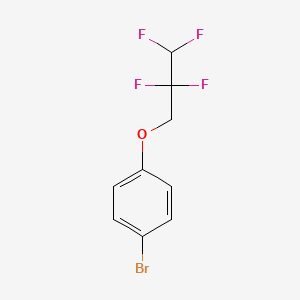
![4'-Formyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide](/img/structure/B15092087.png)

![4-{[4-(Propan-2-yl)cyclohexyl]amino}butan-2-ol](/img/structure/B15092102.png)

![5-((S)-1-amino-2,2-dimethylpropyl)-[1,3,4]oxadiazol-2-ylamine dihydrochloride](/img/structure/B15092118.png)
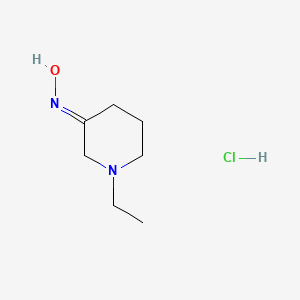

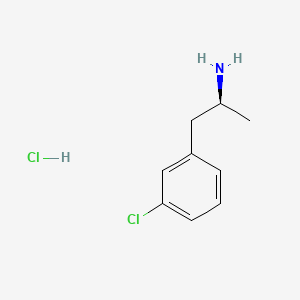
![2-{[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]methyl}oxirane](/img/structure/B15092138.png)
![N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-isobutyramide](/img/structure/B15092146.png)
